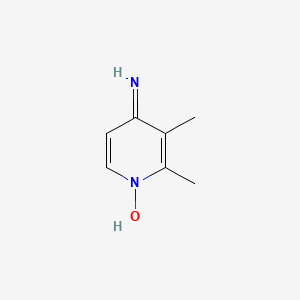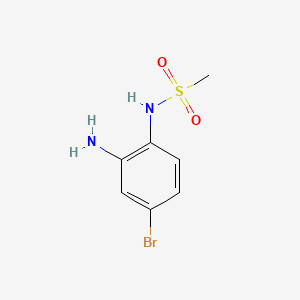
2-Hydroxy-4-Methoxybenzophenone--d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-4-Methoxybenzophenone–d6, also known as Oxybenzone-d6, is a deuterated form of 2-Hydroxy-4-Methoxybenzophenone. This compound is widely used as a UV filter in sunscreen products to protect the skin from harmful ultraviolet radiation. The deuterated version is often used in scientific research for tracing and analytical purposes due to its unique isotopic properties .
生化分析
Biochemical Properties
2-Hydroxy-4-Methoxybenzophenone–d6 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as an analytical reagent for the gravimetric determination of copper (II) ions . Additionally, it acts as a polymeric ligand in the synthesis of metal/ligand polychelates, which are metal-polymer complexes . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 on various types of cells and cellular processes are profound. It influences cell function by acting as a broad-band UV-filter, thereby protecting cells from UV-induced damage . This protection extends to preventing alterations in cell signaling pathways, gene expression, and cellular metabolism caused by UV exposure. The compound’s ability to shield cells from UV radiation underscores its importance in maintaining cellular integrity.
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-Methoxybenzophenone–d6 exerts its effects through specific binding interactions with biomolecules. It functions as a UV-filter by absorbing UV radiation and preventing it from penetrating the skin . This absorption process involves the compound’s interaction with UV photons, which leads to the dissipation of energy as heat. Additionally, the compound’s role as an analytical reagent and polymeric ligand involves enzyme inhibition or activation, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-4-Methoxybenzophenone–d6 change over time. The compound is known for its stability and resistance to degradation under normal conditions . Long-term studies have shown that it maintains its protective effects on cellular function, even after prolonged exposure to UV radiation. This stability makes it a reliable compound for extended biochemical research.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively protects against UV-induced damage without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
2-Hydroxy-4-Methoxybenzophenone–d6 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The compound’s metabolic pathways include its conversion into various metabolites, which are then excreted through urine and feces. These interactions with metabolic enzymes highlight the compound’s role in maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-4-Methoxybenzophenone–d6 is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target tissues. The compound’s distribution is crucial for its effectiveness as a UV-filter and its role in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Hydroxy-4-Methoxybenzophenone–d6 is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its protective effects precisely where needed, enhancing its efficacy in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-Methoxybenzophenone typically involves the condensation of benzoyl chloride with resorcinol, followed by methylation. The reaction is catalyzed by aluminum chloride in the presence of a solvent like chlorobenzene. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2-Hydroxy-4-Methoxybenzophenone involves similar synthetic routes but on a larger scale. The process includes the methylation of resorcinol using dimethyl sulfate in the presence of sodium hydroxide, followed by the reaction with benzoyl chloride. The final product is obtained through filtration, recrystallization, and purification steps to achieve high purity and yield .
化学反应分析
Types of Reactions
2-Hydroxy-4-Methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxybenzophenone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, quinones, and hydroxybenzophenone derivatives .
科学研究应用
2-Hydroxy-4-Methoxybenzophenone–d6 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for tracing and quantification due to its deuterated nature.
Biology: Employed in studies to understand the metabolic pathways and bioaccumulation of UV filters in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to its use in sunscreen products.
Industry: Utilized in the development of UV-protective coatings and materials
作用机制
2-Hydroxy-4-Methoxybenzophenone–d6 exerts its effects primarily by absorbing ultraviolet radiation, thereby preventing it from penetrating the skin. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the energy into less harmful forms such as heat. This mechanism protects the skin from UV-induced damage .
相似化合物的比较
Similar Compounds
2-Hydroxy-4-Methoxybenzophenone:
2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid: A sulfonated derivative used in water-soluble sunscreen formulations.
2-Hydroxy-4-Methoxybenzophenone-3-Carboxylic Acid: Another derivative with enhanced water solubility
Uniqueness
The uniqueness of 2-Hydroxy-4-Methoxybenzophenone–d6 lies in its deuterated nature, which makes it particularly useful in analytical and tracing studies. The presence of deuterium atoms allows for more precise tracking and quantification in various scientific applications .
属性
CAS 编号 |
1219798-54-5 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
233.278 |
IUPAC 名称 |
(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |
InChI 键 |
DXGLGDHPHMLXJC-VIQYUKPQSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
同义词 |
2-Hydroxy-4-Methoxybenzophenone--d6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)


![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)







